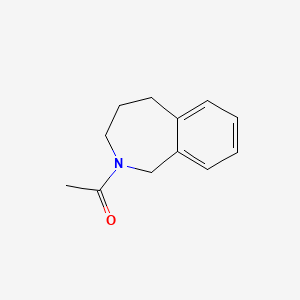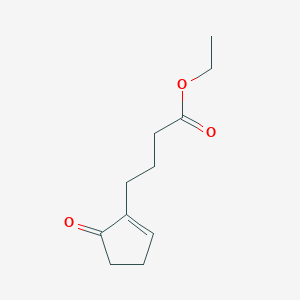
2-(3-carbethoxypropyl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-carbethoxypropyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H18O3 It is a derivative of cyclopentenone and is characterized by the presence of an ethyl ester group attached to a butanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbethoxypropyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(3-carbethoxypropyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Different esters, amides
科学的研究の応用
2-(3-carbethoxypropyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 2-(3-carbethoxypropyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(3-carbethoxypropyl)cyclopent-2-en-1-one can be compared with other similar compounds, such as:
Ethyl 4-(5-methylidene-4-oxocyclopent-2-en-1-yl)butanoate: Similar structure but with a methylidene group, leading to different reactivity and applications.
Ethyl 4-(5-oxocyclopent-2-en-1-yl)butanoate: Similar structure but with a different position of the double bond, affecting its chemical properties and reactivity
特性
CAS番号 |
59759-29-4 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
ethyl 4-(5-oxocyclopenten-1-yl)butanoate |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)8-4-6-9-5-3-7-10(9)12/h5H,2-4,6-8H2,1H3 |
InChIキー |
IHEKPQCDGUCGSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


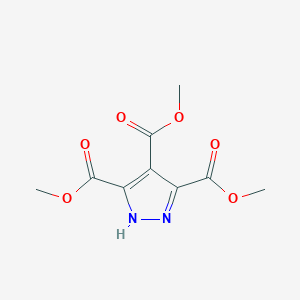
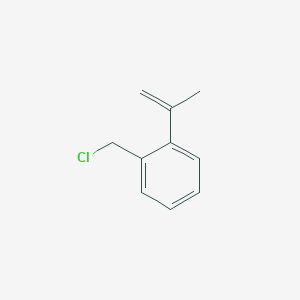
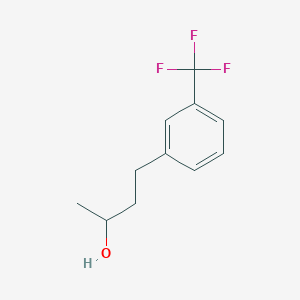
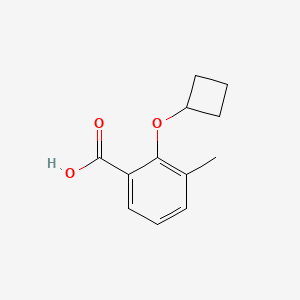
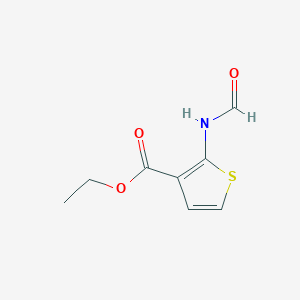
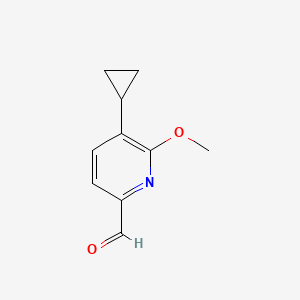
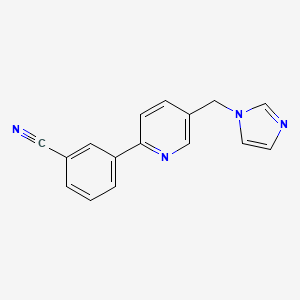
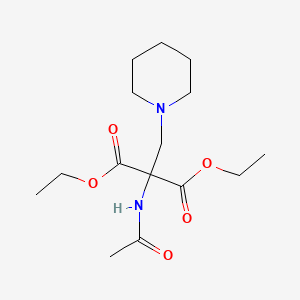
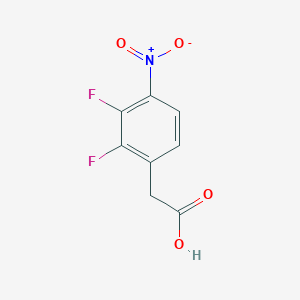
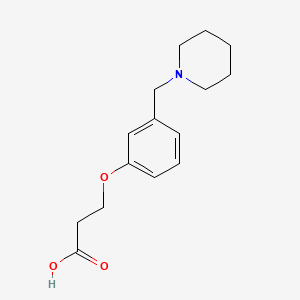
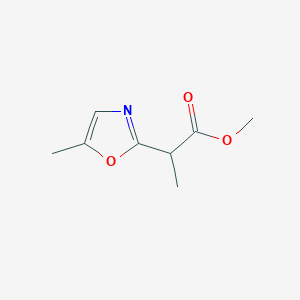
![Benzoic acid, 4-[[bis(2-chloroethyl)amino]methyl]-](/img/structure/B8651559.png)
![2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid](/img/structure/B8651561.png)
